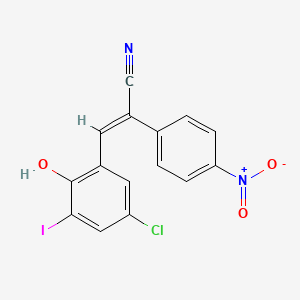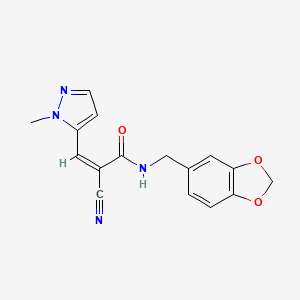![molecular formula C13H9F3N4 B4570148 13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 832739-28-3](/img/structure/B4570148.png)
13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its cyclopropyl and trifluoromethyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of cyclopropylamine with trifluoromethyl-substituted precursors in the presence of a suitable catalyst can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13-cyclopropyl-12-fluoro-4-(3-pyridinyl)-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
Uniqueness
13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is unique due to its specific combination of cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
832739-28-3 |
|---|---|
Formule moléculaire |
C13H9F3N4 |
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
13-cyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)9-6-8(7-2-3-7)10-11(18-9)19-20-5-1-4-17-12(10)20/h1,4-7H,2-3H2 |
Clé InChI |
PDZPBKVAYJQLJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC3=NN4C=CC=NC4=C23)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4570068.png)
![2-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-oxoacetamide](/img/structure/B4570073.png)
![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-3,4,5-triethoxybenzamide](/img/structure/B4570083.png)
![N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide](/img/structure/B4570090.png)
![(3,4-difluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4570093.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4570104.png)
![1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B4570112.png)
![3-(4-ethylphenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4570120.png)


METHANONE](/img/structure/B4570136.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4570154.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B4570161.png)
![N-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4570167.png)
